molecular formula C18H16 B14319797 4-Ethenyl-3-phenyl-1,2-dihydronaphthalene CAS No. 109327-50-6

4-Ethenyl-3-phenyl-1,2-dihydronaphthalene

Cat. No.: B14319797
CAS No.: 109327-50-6
M. Wt: 232.3 g/mol
InChI Key: FUBCVGYNIVVUGA-UHFFFAOYSA-N
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Description

4-Ethenyl-3-phenyl-1,2-dihydronaphthalene is an organic compound with a complex structure that includes both aromatic and aliphatic components It is a derivative of naphthalene, which is known for its aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-3-phenyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the reaction of 1-phenyl-3,4-dihydronaphthalene with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-3-phenyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, organometallic reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-Ethenyl-3-phenyl-1,2-dihydronaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethenyl-3-phenyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ethenyl-3-phenyl-1,2-dihydronaphthalene include:

  • 1-Phenyl-3,4-dihydronaphthalene
  • 1,2-Dihydro-4-phenylnaphthalene
  • 3,4-Dihydro-1-phenylnaphthalene

Uniqueness

What sets this compound apart from these similar compounds is its unique ethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications .

Properties

CAS No.

109327-50-6

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

4-ethenyl-3-phenyl-1,2-dihydronaphthalene

InChI

InChI=1S/C18H16/c1-2-16-17-11-7-6-10-15(17)12-13-18(16)14-8-4-3-5-9-14/h2-11H,1,12-13H2

InChI Key

FUBCVGYNIVVUGA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(CCC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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